Cas no 1073477-73-2 (2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-2-フルオロ-4-(トリフルオロメトキシ)フェニル-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランは、有機合成化学において重要なボロン酸エステル誘導体です。この化合物は、高い反応性と安定性を兼ね備えており、特に鈴木-宮浦カップリング反応などのクロスカップリング反応において優れた試剤として利用されます。フッ素原子とトリフルオロメトキシ基の導入により、電子求引性が高まり、医薬品や農薬中間体の合成に適した特性を示します。また、結晶性が良好で取り扱いやすく、空気や湿気に対する耐性も比較的高いため、実験室環境下での使用に適しています。

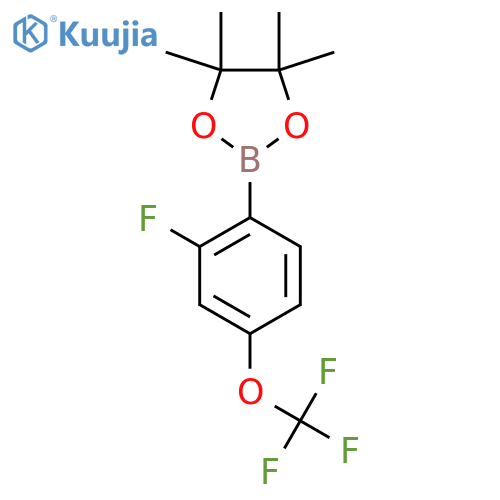

1073477-73-2 structure

商品名:2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質

名前と識別子

-

- 2-(2-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(2-Fluoro-4-trifluoromethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- Z2181643185

- 2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- SCHEMBL581309

- A1-12317

- EN300-1074126

- MFCD18760100

- G43489

- 1073477-73-2

- DB-093567

-

- インチ: 1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3

- InChIKey: BREBOCUXUQSDFW-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1B1OC(C)(C)C(C)(C)O1)OC(F)(F)F

計算された属性

- せいみつぶんしりょう: 306.1050372 g/mol

- どういたいしつりょう: 306.1050372 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7

- ぶんしりょう: 306.06

じっけんとくせい

- 色と性状: NA

- フラッシュポイント: 200.0±24.6 °C

2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01DXYZ-10g |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1073477-73-2 | 95% | 10g |

$2808.00 | 2023-12-16 | |

| Aaron | AR01DXYZ-2.5g |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1073477-73-2 | 95% | 2.5g |

$1295.00 | 2023-12-16 | |

| Aaron | AR01DXYZ-250mg |

2-[2-FLUORO-4-(TRIFLUOROMETHOXY)PHENYL]-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |

1073477-73-2 | 95% | 250mg |

$142.00 | 2025-02-14 | |

| abcr | AB599981-250mg |

2-(2-Fluoro-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; . |

1073477-73-2 | 95% | 250mg |

€272.60 | 2024-07-19 | |

| Enamine | EN300-1074126-0.05g |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1073477-73-2 | 95% | 0.05g |

$88.0 | 2023-10-28 | |

| Enamine | EN300-1074126-0.1g |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1073477-73-2 | 95% | 0.1g |

$132.0 | 2023-10-28 | |

| Enamine | EN300-1074126-0.5g |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1073477-73-2 | 95% | 0.5g |

$353.0 | 2023-10-28 | |

| Enamine | EN300-1074126-5.0g |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1073477-73-2 | 95% | 5.0g |

$1364.0 | 2023-07-10 | |

| Enamine | EN300-1074126-1.0g |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1073477-73-2 | 95% | 1.0g |

$470.0 | 2023-07-10 | |

| Aaron | AR01DXYZ-50mg |

2-[2-fluoro-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

1073477-73-2 | 95% | 50mg |

$146.00 | 2023-12-16 |

2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

1073477-73-2 (2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1073477-73-2)2-2-fluoro-4-(trifluoromethoxy)phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%

はかる:1g

価格 ($):261